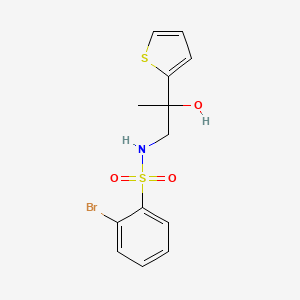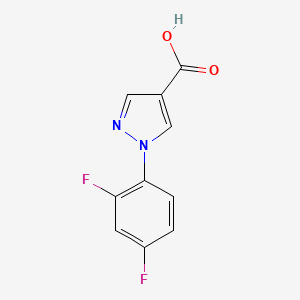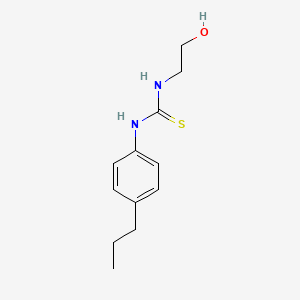
(3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine, also known as FSPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FSPM is a morpholine derivative that has a unique structure, making it an attractive compound for further investigation.
Wirkmechanismus
The mechanism of action of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been investigated as potential cancer therapeutics due to their ability to induce cell cycle arrest and apoptosis in cancer cells. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has also been shown to interact with specific receptors in the nervous system, leading to the modulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects
(3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been shown to have various biochemical and physiological effects, depending on the target system. In cancer cells, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the nervous system, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been shown to modulate neurotransmitter release and neuronal activity, leading to the regulation of various physiological processes, such as pain perception, mood, and cognition. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has also been investigated for its effects on the cardiovascular system, where it has been shown to have vasodilatory effects and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine in lab experiments include its unique structure, which allows for specific interactions with target proteins and enzymes. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the limitations of using (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine in lab experiments include its potential toxicity and limited solubility in aqueous solutions. The use of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine in lab experiments requires careful consideration of the experimental conditions and the potential effects on the target system.
Zukünftige Richtungen
There are several future directions for the investigation of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine. One area of interest is the development of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine-based drugs for the treatment of cancer and other diseases. Further research is needed to understand the mechanism of action of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine and its potential toxicity in vivo. Another area of interest is the investigation of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine as a tool for studying the structure and function of proteins and enzymes. (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has the potential to be used in various biochemical and biophysical assays, leading to a better understanding of the molecular mechanisms underlying various physiological processes. Finally, the investigation of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine as a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease is an exciting area of research with significant potential for the development of new treatments.
Synthesemethoden
The synthesis of (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine involves a multistep process that includes the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with propan-2-ylmorpholine in the presence of a coupling agent. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
Wissenschaftliche Forschungsanwendungen
(3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been extensively investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In pharmacology, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been evaluated for its effects on various physiological systems, such as the cardiovascular and nervous systems. In biochemistry, (3R)-4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine has been used as a tool for studying the structure and function of proteins and enzymes.
Eigenschaften
IUPAC Name |
(3R)-4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3-propan-2-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O5S/c1-9(2)12-8-20-4-3-16(12)13(17)10-5-11(7-15-6-10)21-22(14,18)19/h5-7,9,12H,3-4,8H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKOCYABTAWVMD-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Ethoxyphenyl)-2-[2-(3-ethylanilino)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2983253.png)




![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2983262.png)

![Pyrido[3,2-f]quinoxaline](/img/structure/B2983264.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[[1-(3-methylphenyl)-2-imidazolyl]thio]acetamide](/img/structure/B2983271.png)
![4-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one](/img/structure/B2983273.png)


![ethyl 4-[(3-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2983276.png)